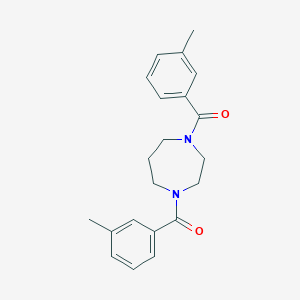
1,4-Bis(3-methylbenzoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(3-methylbenzoyl)-1,4-diazepane, commonly known as DMDD, is a small molecule that has been widely used in scientific research as a tool to study the function of various biological systems. DMDD is a member of the diazepane family, which is characterized by a six-membered ring containing two nitrogen atoms. DMDD is a potent and selective inhibitor of protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways.
Mecanismo De Acción
DMDD works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the formation of protein complexes and downstream signaling pathways. DMDD has been shown to selectively target a variety of protein domains, including SH2, SH3, and PDZ domains.
Biochemical and Physiological Effects:
DMDD has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of viral replication. DMDD has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMDD is its high potency and selectivity for protein-protein interactions, making it an attractive molecule for studying protein function and signaling pathways. However, DMDD can also have off-target effects and may not be suitable for all experimental systems. Additionally, DMDD can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving DMDD. One area of interest is the development of more potent and selective DMDD analogs for use in drug discovery and therapeutic applications. Another area of interest is the use of DMDD as a tool to study protein-protein interactions in complex biological systems, such as the human microbiome. Finally, DMDD may also have potential applications in the development of new diagnostic tools for diseases such as cancer and neurodegenerative diseases.
Métodos De Síntesis
DMDD can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-methylbenzoyl chloride with 1,4-diazepane in the presence of a base catalyst such as triethylamine. The reaction typically proceeds at room temperature and yields DMDD as a white solid with a high purity.
Aplicaciones Científicas De Investigación
DMDD has been used in a wide range of scientific research applications, including in vitro and in vivo studies of protein function, signal transduction, and drug discovery. DMDD has been shown to inhibit a variety of protein-protein interactions, including those involved in cancer cell proliferation, inflammation, and viral replication.
Propiedades
Fórmula molecular |
C21H24N2O2 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[4-(3-methylbenzoyl)-1,4-diazepan-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O2/c1-16-6-3-8-18(14-16)20(24)22-10-5-11-23(13-12-22)21(25)19-9-4-7-17(2)15-19/h3-4,6-9,14-15H,5,10-13H2,1-2H3 |
Clave InChI |
HZQCOUBANOQTSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)C |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)


![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)